molecular formula C8H11N3O3 B119143 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol CAS No. 149873-65-4

2-[(5-Nitropyridin-2-yl)amino]propan-1-ol

Cat. No.: B119143
CAS No.: 149873-65-4
M. Wt: 197.19 g/mol
InChI Key: IFUIXZIUISLXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Nitropyridin-2-yl)amino]propan-1-ol is an organic compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a propanol moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol typically involves the reaction of 5-nitropyridine-2-amine with an appropriate propanol derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Nitropyridin-2-yl)amino]propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Nitropyridin-2-yl)amino]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Nitropyridin-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Nitropyridin-2-yl)amino]propanoic acid
  • 2-[(5-Nitropyridin-2-yl)amino]ethanol
  • 2-[(5-Nitropyridin-2-yl)amino]butanol

Uniqueness

2-[(5-Nitropyridin-2-yl)amino]propan-1-ol is unique due to its specific combination of a nitro group, pyridine ring, and propanol moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[(5-nitropyridin-2-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUIXZIUISLXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.